molecular formula C10H16O B1340582 Spiro[4.5]decan-8-one CAS No. 4027-35-4

Spiro[4.5]decan-8-one

Cat. No.: B1340582
CAS No.: 4027-35-4
M. Wt: 152.23 g/mol
InChI Key: DSIGHSFWYLVBJF-UHFFFAOYSA-N
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Description

Spiro[4.5]decan-8-one, also known as spirodecanone, is a cyclic ketone that has been studied for its potential applications in organic synthesis. It is a versatile compound that can be used as a starting material for a range of organic reactions. It is a key intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers.

Scientific Research Applications

Green Synthesis Approaches

Researchers have developed environmentally friendly methodologies for synthesizing arylidene-substituted spiro[4,5]decan-8-one derivatives. A notable study demonstrated a green, microwave-assisted approach in water, highlighting the advantages such as environmental friendliness, short reaction times, excellent yields, and broad applicability (Ju-hua Peng et al., 2010).

Selective GlyT1 Inhibitors

Spiro[4.5]decan-8-one derivatives have been explored for their potential as GlyT1 inhibitors. A study identified 4-substituted-8-(2-hydroxy-2-phenyl-cyclohexyl)-2,8-diaza-spiro[4.5]decan-1-one as a new class of highly selective GlyT1 inhibitors, showing improved metabolic stability and pharmacokinetic profiles in rodents (D. Alberati et al., 2006).

Novel Synthetic Methodologies

Innovative synthetic methodologies have been developed to access the this compound framework. For instance, a study described a novel synthetic approach utilizing 6π-electrocyclisation to directly access 2‐oxospiro[4.5]decanones, which are key structural motifs in natural products and pharmaceuticals (Rebecca H. Pouwer et al., 2007).

Cascade Radical Additions

Research has also focused on cascade radical addition/cyclization reactions involving para-quinone methides to construct spiro[4.5]deca-6,9-dien-8-ones. This method enables efficient C-N, C-C, and C-I bond formations in a one-pot procedure, demonstrating high efficiency and chemoselectivity (Rui Pan et al., 2018).

Antimalarial Drug Derivatives

There has been interest in synthesizing derivatives of Artemisinin, an antimalarial drug, from this compound. A study on 8-(1-Phenyl-vinyl)-6, 7, 10-trioxa-spiro[4.5] decane and its derivatives aimed at enhancing the pharmacophore of Artemisinin, demonstrating potential applications in antimalarial therapy (L. Kumar et al., 2008).

Safety and Hazards

Spiro[4.5]decan-8-one may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. If it comes in contact with the skin or eyes, it should be washed off immediately with plenty of water .

Mechanism of Action

Target of Action

Spiro[4.5]decan-8-one primarily targets the 2-oxoglutarate (2OG) dependent hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) . They are involved in the regulation of multiple proteins of biomedical importance, including erythropoietin (EPO), vascular endothelial growth factor (VEGF), and proteins involved in epigenetic regulation .

Mode of Action

This compound interacts with its targets, the PHDs, by binding to the active site Fe (II) of the PHDs and competing with the 2-oxoglutarate (2OG) co-substrate . This interaction inhibits the activity of the PHDs, which can mimic elements of the physiological hypoxic response .

Biochemical Pathways

The inhibition of PHDs by this compound affects the hypoxia-inducible factor (HIF) pathway . Under normal oxygen conditions, HIF-α subunits are hydroxylated by PHDs, signaling for their degradation via the ubiquitin-proteasome system . When phds are inhibited by spiro[45]decan-8-one, this leads to the stabilization of HIF-α subunits, which can then translocate to the nucleus and activate the transcription of various genes involved in the response to hypoxia .

Pharmacokinetics

The ADME properties of Spiro[4The compound’s molecular weight (15224 g/mol) suggests that it may have suitable properties for absorption and distribution within the body. Further studies are needed to fully understand the pharmacokinetics of this compound.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the upregulation of hypoxia-inducible factor (HIF) target genes . These include genes encoding for erythropoietin (EPO), vascular endothelial growth factor (VEGF), and proteins involved in epigenetic regulation . This can lead to increased production of red blood cells (erythropoiesis), enhanced angiogenesis, and alterations in cellular metabolism .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the level of oxygen in the cellular environment can impact the activity of PHDs and thus the effectiveness of this compound as a PHD inhibitor Additionally, factors such as pH, temperature, and the presence of other molecules can potentially affect the stability and action of Spiro[45]decan-8-one

Biochemical Analysis

Biochemical Properties

Spiro[4.5]decan-8-one plays a pivotal role in biochemical reactions, particularly as an inhibitor of prolyl hydroxylase domain (PHD) enzymes. These enzymes are involved in the hydroxylation of proline residues in hypoxia-inducible factor (HIF) proteins, which are crucial for cellular responses to low oxygen levels. By inhibiting PHD enzymes, this compound stabilizes HIF proteins, leading to the upregulation of genes involved in angiogenesis, erythropoiesis, and metabolic adaptation to hypoxia . This interaction highlights the compound’s potential in treating conditions related to ischemia and anemia.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. By stabilizing HIF proteins, it influences cell signaling pathways, gene expression, and cellular metabolism. The upregulation of HIF target genes, such as those encoding erythropoietin (EPO) and vascular endothelial growth factor (VEGF), enhances erythropoiesis and angiogenesis, respectively . Additionally, this compound’s impact on cellular metabolism includes the promotion of glycolysis and the suppression of oxidative phosphorylation, which are adaptive responses to hypoxic conditions.

Molecular Mechanism

At the molecular level, this compound functions by binding to the active site of PHD enzymes, competing with the natural co-substrate 2-oxoglutarate. This binding inhibits the hydroxylation of proline residues in HIF-α subunits, preventing their degradation via the ubiquitin-proteasome pathway . Consequently, stabilized HIF-α subunits translocate to the nucleus, where they dimerize with HIF-β subunits and activate the transcription of hypoxia-responsive genes. This mechanism underscores the compound’s potential as a therapeutic agent for diseases associated with hypoxia.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods or under suboptimal conditions. Long-term studies have shown that continuous exposure to this compound can lead to sustained upregulation of HIF target genes and prolonged cellular adaptation to hypoxia . The potential for degradation and loss of activity necessitates careful handling and storage.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively stabilizes HIF proteins and induces the expression of hypoxia-responsive genes without significant adverse effects . At higher doses, this compound may exhibit toxic effects, including oxidative stress and cellular damage. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to hypoxia response. It interacts with enzymes such as PHDs and influences the levels of metabolites like 2-oxoglutarate . By inhibiting PHD activity, the compound shifts cellular metabolism towards glycolysis and away from oxidative phosphorylation, reflecting a metabolic adaptation to low oxygen availability. This shift in metabolic flux is crucial for cell survival under hypoxic conditions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the cytoplasm and nucleus, where it exerts its biochemical effects . The compound’s distribution is influenced by factors such as cellular uptake mechanisms and binding affinity to intracellular proteins.

Subcellular Localization

This compound primarily localizes to the cytoplasm and nucleus, where it interacts with PHD enzymes and HIF proteins . The compound’s subcellular localization is directed by its chemical properties and interactions with cellular components. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments, enhancing its efficacy in stabilizing HIF proteins and modulating gene expression.

Properties

IUPAC Name

spiro[4.5]decan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c11-9-3-7-10(8-4-9)5-1-2-6-10/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIGHSFWYLVBJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562376
Record name Spiro[4.5]decan-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4027-35-4
Record name Spiro[4.5]decan-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name spiro[4.5]decan-8-one
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Synthesis routes and methods

Procedure details

A solution of spiro[4.5]dec-6-en-8-one (442 mg, 2.94 mmol) in ethanol (15 mL) was flushed with nitrogen and treated with 10% Pd—C, 50% wet (Alfa Aesar, 38303) (313 mg, 2.94 mmol). The reaction mixture was stirred for 16 hours under an atmosphere of hydrogen and filtered through Celite®, rinsing with ethanol. The filtrate was concentrated under reduced pressure to afford the title compound;
Quantity
442 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a green chemistry approach to synthesizing arylidene-substituted Spiro[4.5]decan-8-one derivatives?

A1: A recent study [] highlights a green chemistry approach for synthesizing arylidene-substituted this compound derivatives. This method utilizes a base-catalyzed reaction of aromatic aldehydes with 1,4-dioxa-spiro[4.5]decan-8-one in water under microwave irradiation. This approach is considered environmentally friendly due to the use of water as a solvent and microwave irradiation as the energy source. It also boasts several advantages such as short reaction times, high yields, cost-effectiveness, simple operation, and broad applicability.

Q2: Can this compound be used as a starting material for the synthesis of more complex molecules?

A2: Yes, this compound can act as a scaffold for building complex molecules. Research [] demonstrates its use in the Fischer indole synthesis. Reacting this compound with phenylhydrazines yields spiro (cycloalkyl 1,n′)-1′,2′,3′,4′-tetrahydrocarbazoles. This exemplifies the potential of this compound as a building block in organic synthesis.

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